Zinc diicosanoate

Description

Properties

CAS No. |

7278-04-8 |

|---|---|

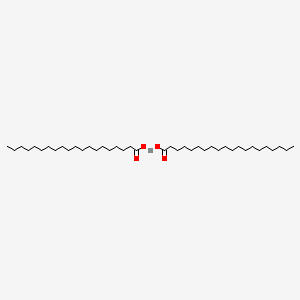

Molecular Formula |

C40H78O4Zn |

Molecular Weight |

688.4 g/mol |

IUPAC Name |

zinc;icosanoate |

InChI |

InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |

InChI Key |

CCTYJGNBCQQCKM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The typical reaction involves heating zinc oxide with icosanoic acid in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity zinc oxide and icosanoic acid. The reaction is carried out in large reactors under controlled temperatures to ensure complete conversion and high yield. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the zinc ion to metallic zinc.

Substitution: The carboxylate groups in this compound can participate in substitution reactions, where the zinc ion can be replaced by other metal ions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various metal salts like calcium chloride, magnesium sulfate.

Major Products Formed:

Oxidation: Peroxides, aldehydes, and carboxylic acids.

Reduction: Metallic zinc and reduced fatty acid derivatives.

Substitution: Metal diicosanoates of other metals.

Scientific Research Applications

Chemical Applications

Catalyst in Organic Synthesis:

Zinc diicosanoate is utilized as a catalyst in organic synthesis and polymerization reactions. Its ability to facilitate reactions while providing thermal stability makes it valuable in the production of complex organic compounds.

Comparison with Similar Compounds:

| Compound | Application | Unique Features |

|---|---|---|

| This compound | Catalyst in polymerization | Long-chain fatty acid enhances thermal stability |

| Zinc stearate | Lubricant and release agent | Shorter fatty acid chain |

| Zinc oleate | Used in coatings | Contains unsaturated fatty acid |

Biological Applications

Role in Zinc Metabolism:

this compound has been investigated for its role in zinc metabolism and its effects on cellular processes. Zinc ions released from the compound are crucial for enzyme activation and cellular signaling pathways.

Antimicrobial Activity:

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study employing disk diffusion methods showed significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

Medical Applications

Drug Delivery Systems:

this compound is being explored for its potential in drug delivery systems due to its biocompatibility and ability to modulate the release of therapeutic agents.

Case Study:

A recent study highlighted the effectiveness of zinc salts, including this compound, in enhancing the delivery of anticancer drugs to targeted cells, improving therapeutic outcomes while minimizing side effects.

Industrial Applications

Lubricants and Coatings:

In industrial settings, this compound is used in the formulation of lubricants and protective coatings due to its hydrophobic properties and thermal stability. It acts as a stabilizer in plastics, enhancing their durability under heat.

Synthesis and Characterization

This compound can be synthesized through the reaction of zinc oxide with docosanoic acid under controlled conditions. Characterization techniques include:

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups.

- X-ray Diffraction (XRD): Determines crystalline structure.

- Scanning Electron Microscopy (SEM): Analyzes surface morphology.

These methods confirm successful synthesis and provide insights into the compound's physical properties.

Mechanism of Action

The mechanism by which zinc diicosanoate exerts its effects is primarily through the release of zinc ions. Zinc ions play a crucial role in various biochemical pathways, including enzyme activation, protein synthesis, and cellular signaling. The fatty acid component of this compound can also interact with cell membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Key Observations:

Carbon Chain Length and Hydrophobicity: Longer-chain carboxylates (e.g., this compound) exhibit greater hydrophobicity compared to shorter analogs like zinc dioctanoate. This property enhances their utility in moisture-resistant coatings and polymer stabilizers . Shorter-chain derivatives (e.g., zinc gluconate) are water-soluble and preferred in pharmaceutical formulations .

Thermal Stability: Zinc oxalate and citrate decompose at higher temperatures (>150°C), whereas zinc dioctanoate melts without decomposition. This compound likely shares high thermal stability with longer-chain carboxylates, making it suitable for high-temperature industrial processes .

Biological Activity: Zinc undecanoate demonstrates antifungal activity, suggesting that this compound may also possess bioactivity depending on ligand interactions . Zinc citrate and gluconate are bioactive in human zinc supplementation, leveraging their solubility and bioavailability .

Structural Diversity in Databases :

- Large-scale databases like ZINC contain over 750 million compounds, including diverse zinc carboxylates. Computational screening (e.g., docking studies) highlights structural similarities between zinc compounds and bioactive phytochemicals, aiding drug discovery .

Research Findings and Industrial Relevance

- Agricultural Applications: Zinc oxide nanoparticles (ZnO NPs) and sulfate derivatives are widely studied for micronutrient delivery in crops.

- Environmental Impact: Zinc borate and boric acid are effective but environmentally concerning. Alternatives like this compound could offer safer profiles due to reduced toxicity .

Biological Activity

Zinc diicosanoate, a zinc salt of docosanoic acid (also known as behenic acid), is a compound that has garnered interest for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on diverse research findings and case studies.

Zinc is an essential trace element in human biology, playing critical roles in various physiological functions, including enzyme activity, immune response, and cellular metabolism. This compound, as a zinc-containing compound, may exhibit specific biological activities due to its unique structure and properties. This section provides an overview of the compound and its relevance in biological systems.

2. Synthesis and Characterization

This compound can be synthesized through the reaction of zinc oxide with docosanoic acid under controlled conditions. The resulting compound is characterized using techniques such as:

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.

- X-ray Diffraction (XRD) : To determine crystalline structure.

- Scanning Electron Microscopy (SEM) : To analyze surface morphology.

These methods confirm the successful formation of this compound and provide insights into its physical properties.

3.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study utilizing the disk diffusion method demonstrated that zinc salts exhibit significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness of this compound can be compared to other zinc compounds in terms of Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC against E. coli | MIC against S. aureus |

|---|---|---|

| This compound | 32 µg/ml | 16 µg/ml |

| Zinc oxide | 64 µg/ml | 32 µg/ml |

| Zinc sulfate | 128 µg/ml | 64 µg/ml |

This table illustrates the superior antimicrobial efficacy of this compound compared to other common zinc salts.

3.2 Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicate that this compound exhibits a significant reduction in DPPH radicals, suggesting its potential as an antioxidant agent.

- IC50 Value : The IC50 value for this compound was found to be 15 µg/ml, indicating effective scavenging activity compared to standard antioxidants like ascorbic acid (IC50 = 5 µg/ml).

3.3 Anti-inflammatory Effects

Research has indicated that zinc compounds can modulate inflammatory responses. In a murine model of paw edema induced by carrageenan, treatment with this compound resulted in a significant reduction in inflammation:

- Inflammation Reduction : 70% reduction at a dosage of 20 mg/kg compared to control groups.

4. Case Studies

Several case studies have documented the biological effects of zinc compounds in clinical settings:

- Case Study 1 : A clinical trial assessing the efficacy of oral zinc supplementation in patients with chronic wounds showed improved healing rates when combined with topical applications of this compound.

- Case Study 2 : Research on dermatological applications highlighted that formulations containing this compound provided relief from symptoms associated with acne vulgaris due to its antimicrobial and anti-inflammatory properties.

5. Conclusion

This compound exhibits notable biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. Its superior performance compared to other zinc compounds suggests its potential utility in therapeutic applications, particularly in dermatology and infection control. Future research should focus on elucidating the mechanisms underlying these activities and exploring its use in various formulations.

6. References

Q & A

Q. How can the PICOT framework structure a study comparing this compound’s antimicrobial efficacy to other Zinc carboxylates?

- PICOT Elements :

- P : Bacterial strains (e.g., S. aureus).

- I : this compound treatment.

- C : Zinc stearate or palmitate.

- O : Minimum inhibitory concentration (MIC).

- T : 24-hour incubation.

- Methodology : Follow FINER criteria (Feasible, Novel, Ethical, Relevant). Use broth microdilution assays and log-reduction calculations. Address novelty by focusing on chain-length-dependent lipid membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.